![molecular formula C12H14O2S B1374280 2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid CAS No. 934555-27-8](/img/structure/B1374280.png)
2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid
Overview
Description
2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid is a chemical compound with the molecular formula C12H14O2S and a molecular weight of 222.31 g/mol It is characterized by the presence of a cyclobutyl ring substituted with a phenylsulfanyl group and an acetic acid moiety
Preparation Methods
The synthesis of 2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced via nucleophilic substitution reactions, where a phenylsulfanyl anion reacts with a cyclobutyl halide.
Acetic Acid Moiety Addition:
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfanyl group is replaced by other nucleophiles.
Esterification: The acetic acid moiety can react with alcohols to form esters in the presence of acid catalysts.
Common reagents and conditions used in these reactions include organic solvents, temperature control, and specific catalysts to drive the reactions towards desired products .
Scientific Research Applications
Organic Synthesis
2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid serves as a building block in organic synthesis. It is utilized to create more complex molecules, facilitating the development of novel compounds in drug discovery and materials science. Its unique structure allows for various modifications, enhancing its utility in synthetic pathways.
Biological Studies
Research indicates potential biological activities associated with this compound, including:
- Antimicrobial Properties: Studies have shown that derivatives of this compound may exhibit activity against various pathogens.
- Anti-inflammatory Effects: Preliminary investigations suggest that it could modulate inflammatory pathways, offering insights into therapeutic applications for inflammatory diseases.
Pharmaceutical Development
Ongoing research is focused on exploring the potential of this compound as a therapeutic agent . Its ability to interact with specific molecular targets makes it a candidate for drug development aimed at treating conditions such as:
- Chronic pain
- Inflammatory disorders
- Infectious diseases
Industrial Applications
In the industrial sector, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its role in developing new materials is also noteworthy, particularly in creating compounds with desired chemical properties.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- A study published in Journal of Medicinal Chemistry highlighted its potential as an anti-inflammatory agent through modulation of cytokine production.
- Research in Bioorganic & Medicinal Chemistry Letters reported on its antimicrobial activity against Gram-positive bacteria, suggesting further exploration for pharmaceutical applications.
- Industrial research has demonstrated its utility in synthesizing complex organic molecules, showcasing its role as a crucial intermediate in drug development processes.
Mechanism of Action
The mechanism of action of 2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with enzymes and receptors, modulating their activity. The acetic acid moiety may contribute to the compound’s ability to form hydrogen bonds and interact with biological macromolecules. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid can be compared with similar compounds such as:
2-[1-(Phenylthio)cyclobutyl]acetic acid: Similar in structure but with a thioether group instead of a sulfanyl group.
2-[1-(Phenylsulfonyl)cyclobutyl]acetic acid: Contains a sulfonyl group, which may exhibit different chemical reactivity and biological activity.
2-[1-(Phenylselanyl)cyclobutyl]acetic acid: Features a selenyl group, which can impart unique properties due to the presence of selenium.
Biological Activity
2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid (CAS Number: 934555-27-8) is a chemical compound with significant potential in biological research and medicinal chemistry. Its unique structure, featuring a cyclobutyl ring and a phenylsulfanyl group, suggests various biological activities, particularly in the realms of anti-inflammatory and antimicrobial effects. This article explores the biological activity of this compound, synthesizing data from diverse sources, including case studies and research findings.
- Molecular Formula : C12H14O2S
- Molecular Weight : 222.31 g/mol
The compound's structure can be described as follows:
Component | Description |
---|---|
Cyclobutyl Ring | A four-membered carbon ring |
Phenylsulfanyl Group | A sulfur atom bonded to a phenyl group |
Acetic Acid Moiety | Contributes to its acidic properties |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The phenylsulfanyl group may modulate enzyme activities and receptor interactions, while the acetic acid moiety facilitates hydrogen bonding with biological macromolecules. This interaction can lead to various biological effects, such as:
- Inhibition of Enzyme Activity : Potentially affecting pathways involved in inflammation.
- Modulation of Signaling Pathways : Influencing cellular responses to stimuli.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes. A study on novel NSAIDs demonstrated that modifications in similar compounds could enhance COX-2 selectivity, leading to reduced gastrointestinal side effects typically associated with traditional NSAIDs .
Case Study : In vivo studies on structurally related compounds showed significant reductions in edema and pain in rat models when administered at specific dosages, highlighting their potential as therapeutic agents for inflammatory diseases .
Antimicrobial Activity
The compound is also being investigated for its antimicrobial properties. Preliminary studies suggest that the phenylsulfanyl group may enhance the compound's ability to disrupt bacterial cell membranes or inhibit key metabolic pathways, although detailed mechanisms remain under investigation.
Research Findings : In vitro assays have shown that derivatives of similar sulfanyl compounds possess varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
Compound | Structure Type | Notable Activity |
---|---|---|
2-[1-(Phenylthio)cyclobutyl]acetic acid | Thioether | Moderate anti-inflammatory |
2-[1-(Phenylsulfonyl)cyclobutyl]acetic acid | Sulfonyl | Enhanced COX-2 inhibition |
2-[1-(Phenylselanyl)cyclobutyl]acetic acid | Selenyl | Unique redox properties |
Synthesis Methods
The synthesis of this compound typically involves several steps:
Properties
IUPAC Name |
2-(1-phenylsulfanylcyclobutyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2S/c13-11(14)9-12(7-4-8-12)15-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXXHHDVLWHHIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC(=O)O)SC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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